

# azaconazole sterol 14 $\alpha$ -demethylase inhibition potency

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## Compound Focus: Azaconazole

CAS No.: 60207-31-0

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## Comparative Inhibition Potency of Azole Antifungals

The table below summarizes experimental data for key azole antifungals, illustrating a range of inhibitory potencies against fungal CYP51 [1] [2] [3].

Azole Antifungal	Inhibition Metric (Value)	Organism / System	Key Comparative Findings
Fluconazole	IC50: 0.31 $\mu$ M [2]	<i>C. albicans</i> CYP51	Often the weakest inhibitor; >1,000-fold reduced susceptibility in huCYP51 yeast model [1] [4].
VT-1161 (Oteseconazole)	IC50: 0.20 $\mu$ M [2]	<i>C. albicans</i> CYP51	One of the strongest inhibitors; activity against fluconazole-resistant species [1].
Posaconazole	IC50: 0.20 $\mu$ M [2]	<i>C. albicans</i> CYP51	Among the strongest CYP51 inhibitors [1].
Ketoconazole	Kd: ~2 nM [3]	<i>M. globosa</i> CYP51	Binds tightly to CYP51; systemic use limited by toxicity [1] [4].

Azole Antifungal	Inhibition Metric (Value)	Organism / System	Key Comparative Findings
Itraconazole	Kd: ~1 nM [3]	<i>M. globosa</i> CYP51	Binds very tightly to CYP51 [3].
Clotrimazole	Kd: ~0.5 nM [3]	<i>M. globosa</i> CYP51	Topical agent with very high binding affinity [1] [3].
Compound 5f	MIC: <0.03 µg/mL [2]	<i>C. albicans</i> cells	Novel short derivative; more potent than fluconazole (MIC 0.125 µg/mL) but with poor selectivity [2].

## Key Experimental Protocols for Assessing Inhibition

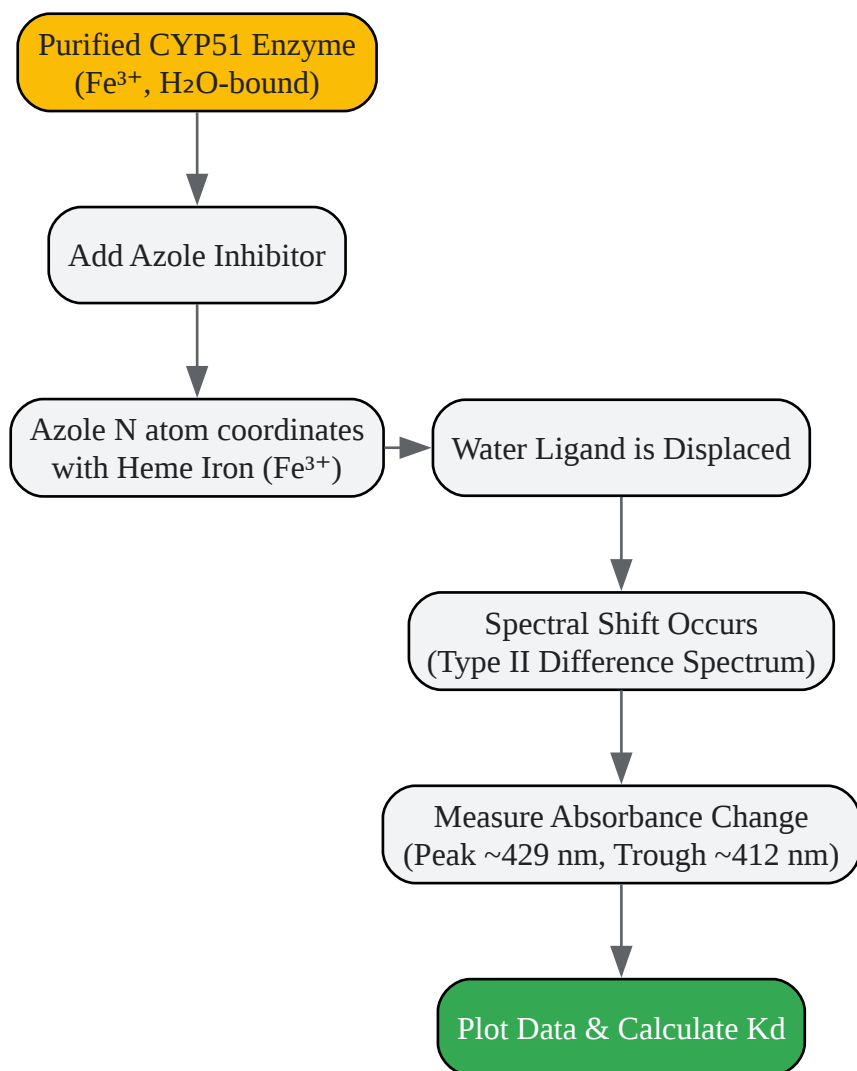
To generate the data in the table above, researchers typically use the following established experimental methods.

### Spectral Binding Assay (Kd Determination)

This assay measures the direct binding of an azole to the CYP51 enzyme.

- **Principle:** Azoles bind to the heme iron in the CYP51 active site, displacing a water ligand. This causes a characteristic shift in the enzyme's absorption spectrum (Type II difference spectrum), which can be quantified [5] [3].
- **Workflow:** The purified CYP51 enzyme is titrated with increasing concentrations of the azole compound. The difference in absorbance between the peak (~425-430 nm) and trough (~390-410 nm) is recorded for each addition [3].
- **Data Analysis:** The change in absorbance is plotted against the azole concentration. The dissociation constant (Kd) is determined by fitting the data to a quadratic equation or other binding model, indicating the binding affinity [3].

The following diagram illustrates the core principle and workflow of this assay.



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## In Vitro Enzyme Activity Assay (IC<sub>50</sub> Determination)

This test evaluates the compound's ability to inhibit the catalytic function of CYP51.

- **Principle:** A functional reconstituted system is used to measure the conversion of a sterol substrate (e.g., lanosterol) to its 14 $\alpha$ -demethylated product in the presence of an inhibitor [1] [6].
- **Workflow:** The assay mixture contains purified CYP51, its redox partner (NAPH-cytochrome P450 reductase), a lipid, and the sterol substrate. The reaction is initiated by adding NADPH. The formation of the metabolic product is measured, typically using chromatography, with and without the inhibitor [1] [5].
- **Data Analysis:** The concentration of the inhibitor that reduces the enzyme's activity by 50% (IC<sub>50</sub>) is calculated from dose-response curves [2].

## Structural & Resistance Insights

The experimental data on potency is best interpreted with an understanding of the structural biology of CYP51.

- **Mechanism of Action:** Azoles inhibit CYP51 by 1) coordinating their nitrogen atom to the heme iron, blocking oxygen activation, and 2) competing with the natural sterol substrate for space in the enzyme's active site cavity [1] [7].
- **Potency and Selectivity:** The strength of inhibition depends heavily on the structure of the non-coordinated part of the azole molecule. A major goal in drug design is to create compounds that fit tightly into the fungal CYP51 active site while having low affinity for human CYP51 and other human cytochrome P450 enzymes to minimize side effects and drug-drug interactions [1] [4] [6].
- **Resistance Mechanisms:** A primary cause of azole resistance is mutations in the gene encoding CYP51. These mutations can alter the active site, reducing the drug's binding affinity. Common substitutions in *C. albicans* include Y132F, Y132H, and S405F [2] [7]. Other mechanisms include overexpression of the CYP51 gene and increased activity of drug efflux pumps [2] [7].

## How to Proceed Without Azaconazole Data

The absence of specific data for **azaconazole** in the current literature is a significant gap. Here's how you can approach this:

- **Acknowledge the Gap:** In your comparison guide, it is crucial to state clearly that while data for many clinical and experimental azoles is available, no specific peer-reviewed studies on **azaconazole**'s inhibition of CYP51 were identified in this search.
- **Consult Alternative Sources:** You may find technical data sheets or internal research reports from the manufacturer of **azaconazole**. These can sometimes provide foundational in vitro data.
- **Contextualize with Known Information:** You can describe **azaconazole** based on its general classification as an imidazole-type antifungal and discuss its common clinical or agricultural uses, while noting that its quantitative enzymatic potency relative to other azoles requires further direct experimental comparison.

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## References

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